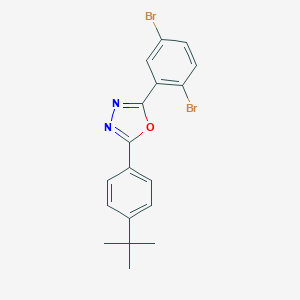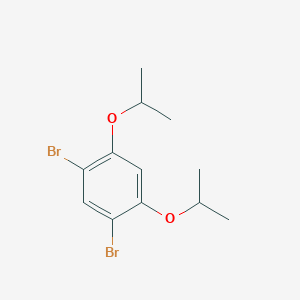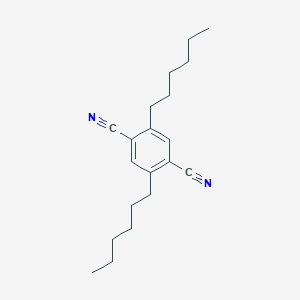
methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate, also known as MDIMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, there are also some limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anti-cancer and anti-inflammatory agent. Another direction is to explore its use as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate can be synthesized through a multi-step process involving the reaction of 3-methoxyacrylic acid with phthalic anhydride and subsequent methylation and esterification steps. The final product is a white crystalline powder with a molecular weight of 327.3 g/mol.
Aplicaciones Científicas De Investigación
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methoxyacrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In material science, this compound can be used as a building block for the synthesis of functional materials. In organic synthesis, this compound can be used as a reagent for the synthesis of various compounds.
Propiedades
Fórmula molecular |
C13H11NO5 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C13H11NO5/c1-18-7-10(13(17)19-2)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7H,1-2H3/b10-7- |
Clave InChI |
SXSCCUJVAHQRHP-YFHOEESVSA-N |
SMILES isomérico |
CO/C=C(/C(=O)OC)\N1C(=O)C2=CC=CC=C2C1=O |
SMILES |
COC=C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
COC=C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)

![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)



![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)




